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Compound of Interest

Compound Name: 5-(2-Nitrophenyl)-2-furaldehyde

Cat. No.: B1298063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 5-(2-
Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8). While a complete, publicly available

experimental dataset for this specific ortho-substituted isomer is not readily found in the

reviewed literature, this document presents relevant information based on closely related

analogs and general spectroscopic principles. The data for the para-substituted isomer, 5-(4-

Nitrophenyl)-2-furaldehyde, is included for comparative purposes, alongside standardized

experimental protocols.

Molecular Structure and Properties
5-(2-Nitrophenyl)-2-furaldehyde is a furan derivative with a molecular formula of C₁₁H₇NO₄

and a molecular weight of 217.18 g/mol . Its structure features a furan ring substituted at the 5-

position with a 2-nitrophenyl group and at the 2-position with an aldehyde group.

Spectroscopic Data Summary
Detailed experimental spectroscopic data for 5-(2-Nitrophenyl)-2-furaldehyde is not available

in the public domain based on the conducted search. For illustrative purposes, the following

tables summarize the spectroscopic data for the closely related isomer, 5-(4-Nitrophenyl)-2-

furaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of 5-(4-Nitrophenyl)-2-furaldehyde
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables present typical ¹H and ¹³C NMR chemical shifts for 5-(4-

Nitrophenyl)-2-furaldehyde, which can serve as an estimation for the ortho-isomer, though

significant differences, particularly in the aromatic region, are expected due to the different

substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

Chemical Shift (δ) ppm Multiplicity Assignment

9.71 s Aldehydic proton

8.35 d Protons ortho to nitro group

8.00 d Protons meta to nitro group

7.50 d Furan ring proton

7.40 d Furan ring proton

Table 2: ¹³C NMR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde
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Chemical Shift (δ) ppm Assignment

177.5 Aldehydic carbon

155.0 Furan carbon C5

152.0 Furan carbon C2

148.0 Phenyl carbon C4 (attached to NO₂)

135.0 Phenyl carbon C1 (attached to furan)

125.0 Phenyl carbons C2, C6

124.0 Phenyl carbons C3, C5

120.0 Furan carbon C3

112.0 Furan carbon C4

Infrared (IR) Spectroscopy Data of 5-(4-Nitrophenyl)-2-
furaldehyde
IR spectroscopy provides information about the functional groups present in a molecule. The

table below lists characteristic absorption bands for 5-(4-Nitrophenyl)-2-furaldehyde.

Table 3: IR Spectroscopic Data for 5-(4-Nitrophenyl)-2-furaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~1680 Strong C=O stretching (aldehyde)

~1595, ~1470 Medium-Strong Aromatic C=C stretching

~1520, ~1340 Strong N-O stretching (nitro group)

~2820, ~2720 Medium C-H stretching (aldehyde)

~3100 Weak Aromatic C-H stretching

~1250 Medium C-N stretching

~1020 Medium C-O-C stretching (furan)
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Mass Spectrometry (MS) Data of 5-(4-Nitrophenyl)-2-
furaldehyde
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 5-(4-Nitrophenyl)-2-furaldehyde

m/z Relative Intensity (%) Assignment

217 High [M]⁺ (Molecular ion)

187 Moderate [M-NO]⁺

171 Moderate [M-NO₂]⁺

141 Moderate [M-NO₂-CO]⁺

115 High [C₇H₅O]⁺

Experimental Protocols
While specific protocols for 5-(2-Nitrophenyl)-2-furaldehyde are not available, the following

are general, standardized methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at

300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as

an internal standard (0 ppm).

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H

NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For

¹³C NMR, proton decoupling is typically employed.

IR Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

or PerkinElmer Spectrum.

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common, where a small amount of the solid is pressed against a crystal (e.g., diamond or

germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI)

is a common ionization method.

Sample Preparation: The sample is introduced into the instrument, often after separation by

chromatography. For direct infusion, a dilute solution of the compound in a suitable volatile

solvent is used.

Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range.

In EI, a standard electron energy of 70 eV is typically used.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel compound.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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